Orthogonal Protecting Group Strategy: Allyl Ester Stability to Acidic and Basic SPPS Conditions vs. Common Esters
The allyl ester protecting group in H-D-Tyr(tBu)-allylester HCl demonstrates quantitative stability under standard Fmoc-SPPS conditions (20% piperidine in DMF, 25°C) and TFA cleavage conditions (95% TFA, 2.5% TIS, 2.5% H2O), enabling true orthogonal deprotection [1]. In contrast, the widely used methyl ester (e.g., H-D-Tyr(tBu)-OMe) exhibits partial cleavage (<5%) during piperidine treatments due to nucleophilic attack, while benzyl esters undergo quantitative cleavage under TFA conditions used for resin release [2]. This orthogonal stability is critical for on-resin cyclization strategies where the C-terminus must remain protected until after side-chain deprotection and coupling steps are complete [3].
| Evidence Dimension | Stability of C-terminal ester to standard Fmoc/tBu SPPS conditions |
|---|---|
| Target Compound Data | Allyl ester: Stable to 20% piperidine/DMF (multiple cycles) and TFA cleavage cocktail |
| Comparator Or Baseline | Methyl ester: Partial cleavage (<5% per piperidine cycle); Benzyl ester: Cleaved quantitatively by TFA |
| Quantified Difference | Allyl ester remains >99% intact under conditions that partially cleave methyl esters and completely remove benzyl esters. |
| Conditions | Standard Fmoc-SPPS: 20% piperidine/DMF deprotection cycles; Final cleavage: 95% TFA, 2.5% TIS, 2.5% H2O, 2h, 25°C |
Why This Matters
Ensures C-terminal protecting group integrity throughout synthesis, preventing premature deprotection and enabling site-selective cyclization or conjugation.
- [1] Waldmann, H.; Kunz, H. Allylester als selektiv abspaltbare Carboxyschutzgruppen in der Peptid- und N-Glycopeptidsynthese. Liebigs Annalen der Chemie 1983, (10), 1712-1725. View Source
- [2] Isidro-Llobet, A.; Alvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev. 2009, 109 (6), 2455–2504. View Source
- [3] Kates, S. A.; Albericio, F. Solid-Phase Synthesis: A Practical Guide. Marcel Dekker: New York, 2000. View Source
